![molecular formula C7H10ClFN2 B596373 (S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride CAS No. 1311254-90-6](/img/structure/B596373.png)
(S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride
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Overview
Description
“(S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride” is a hydrochloride salt of a fluorinated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The fluorine atom and the ethylamine group on the pyridine ring can significantly alter the chemical properties of this compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, a common aromatic heterocycle. The electronegative fluorine atom would likely influence the electron distribution and reactivity of the molecule. The ethylamine group could potentially form hydrogen bonds .Chemical Reactions Analysis
As a fluorinated pyridine derivative, this compound might undergo various chemical reactions. The presence of the fluorine atom could make the compound susceptible to nucleophilic aromatic substitution reactions. The ethylamine group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the ethylamine group could affect its polarity, solubility, and reactivity .Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound is utilized in the pharmaceutical industry for the synthesis of various drug molecules. Its structure is particularly useful in the development of chiral drugs due to its stereospecific (S)-configuration. For instance, it can serve as an intermediate in the synthesis of Prasugrel , a medication used to prevent blood clots in people with acute coronary syndrome .
Chemical Synthesis of High Production Volume Chemicals
The OECD’s database on high production volume chemicals lists compounds like (S)-1-(3-Fluoropyridin-2-yl)ethylamine Hydrochloride as significant due to their extensive use in chemical synthesis. These compounds are often employed as building blocks in the creation of more complex molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEHHZCSUKROFX-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride | |
CAS RN |
1311254-90-6 |
Source
|
Record name | (1S)-1-(3-fluoropyridin-2-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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